molecular formula C10H11NO B090905 2,5,6-Trimethylbenzoxazole CAS No. 19219-98-8

2,5,6-Trimethylbenzoxazole

Cat. No.: B090905
CAS No.: 19219-98-8
M. Wt: 161.2 g/mol
InChI Key: PDVDINPEWGXOHX-UHFFFAOYSA-N
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Description

2,5,6-Trimethylbenzoxazole is an organic compound with the molecular formula C10H11NO. It is characterized by a benzoxazole ring substituted with three methyl groups at positions 2, 5, and 6. This compound is known for its applications in various industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,6-Trimethylbenzoxazole can be synthesized through several methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction rate and yield. Catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) have been employed in the condensation reactions . The reaction is usually carried out in solvents like ethanol at elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trimethylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated benzoxazole derivatives, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

2,5,6-Trimethylbenzoxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,5,6-Trimethylbenzoxazole can be compared with other benzoxazole derivatives, such as:

  • 2-Methylbenzoxazole
  • 5-Methylbenzoxazole
  • 6-Methylbenzoxazole

Uniqueness: The presence of three methyl groups at positions 2, 5, and 6 makes this compound unique. This substitution pattern influences its chemical reactivity and biological activity, distinguishing it from other benzoxazole derivatives .

Properties

IUPAC Name

2,5,6-trimethyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVDINPEWGXOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066466
Record name Benzoxazole, 2,5,6-trimethyl-
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19219-98-8
Record name 2,5,6-Trimethylbenzoxazole
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Record name 2,5,6-Trimethylbenzoxazole
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Record name Benzoxazole, 2,5,6-trimethyl-
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Record name Benzoxazole, 2,5,6-trimethyl-
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Record name 2,5,6-trimethylbenzoxazole
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Record name 2,5,6-TRIMETHYLBENZOXAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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